molecular formula C12H13FN2O4 B14875245 methyl 2-[(E)-2-(dimethylamino)vinyl]-3-fluoro-5-nitro-benzoate

methyl 2-[(E)-2-(dimethylamino)vinyl]-3-fluoro-5-nitro-benzoate

Cat. No.: B14875245
M. Wt: 268.24 g/mol
InChI Key: PAGYPVFZPJYLTR-UHFFFAOYSA-N
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Description

Methyl 2-[(E)-2-(dimethylamino)vinyl]-3-fluoro-5-nitro-benzoate is an organic compound with a complex structure that includes a dimethylamino group, a vinyl group, a fluoro substituent, and a nitro group attached to a benzoate ester

Preparation Methods

The synthesis of methyl 2-[(E)-2-(dimethylamino)vinyl]-3-fluoro-5-nitro-benzoate can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions typically include refluxing in a suitable solvent such as methanol . Industrial production methods may involve optimizing reaction conditions to improve yield and purity, such as controlling temperature and solvent concentration.

Chemical Reactions Analysis

Methyl 2-[(E)-2-(dimethylamino)vinyl]-3-fluoro-5-nitro-benzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The fluoro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-[(E)-2-(dimethylamino)vinyl]-3-fluoro-5-nitro-benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 2-[(E)-2-(dimethylamino)vinyl]-3-fluoro-5-nitro-benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the dimethylamino and nitro groups can influence the compound’s binding affinity and specificity. The molecular pathways involved may include inhibition or activation of specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Methyl 2-[(E)-2-(dimethylamino)vinyl]-3-fluoro-5-nitro-benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H13FN2O4

Molecular Weight

268.24 g/mol

IUPAC Name

methyl 2-[2-(dimethylamino)ethenyl]-3-fluoro-5-nitrobenzoate

InChI

InChI=1S/C12H13FN2O4/c1-14(2)5-4-9-10(12(16)19-3)6-8(15(17)18)7-11(9)13/h4-7H,1-3H3

InChI Key

PAGYPVFZPJYLTR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC1=C(C=C(C=C1F)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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